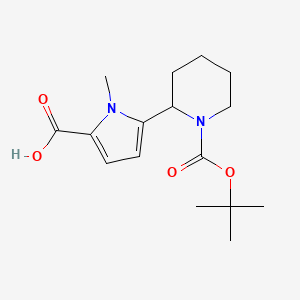![molecular formula C9H10ClN3S B2993350 {[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 112941-27-2](/img/structure/B2993350.png)
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 112941-27-2 . It has a molecular weight of 227.72 . The IUPAC name for this compound is 2-cyanobenzyl carbamimidothioate hydrochloride . It is also known as CSA or cearofloxacin sulfonic acid.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H . The SMILES representation is C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl . Physical And Chemical Properties Analysis
This compound appears as a powder . It is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
Research on derivatives similar to "{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride" demonstrates potent activity against bacteria like Helicobacter pylori. A study by Carcanague et al. (2002) highlighted the effectiveness of benzimidazole sulfanyl derivatives as novel anti-H. pylori agents, showcasing low minimum inhibitory concentrations against various strains, including those resistant to common treatments (Carcanague et al., 2002).
Corrosion Inhibition
Sulfanyl derivatives have been studied for their corrosion inhibition properties. Behpour et al. (2008) investigated Schiff bases with sulfanyl groups, demonstrating high inhibition efficiencies for mild steel corrosion in hydrochloric acid solutions. This suggests potential applications in protecting metals from corrosion (Behpour et al., 2008).
Materials Science
In the field of materials science, sulfanyl derivatives contribute to the development of high-performance materials. Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices and small birefringence, indicating potential use in optical materials (Tapaswi et al., 2015).
Organic Synthesis
Research also explores the use of sulfanyl compounds in organic synthesis, including the preparation of bioactive molecules and ligands for metal complexes. Studies such as those by Egorov et al. (2019) on cyclopentenediones and Castiñeiras et al. (2019) on ligands for Group 12 elements highlight the versatility of sulfanyl-containing compounds in synthesizing diverse chemical structures (Egorov et al., 2019; Castiñeiras et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(2-cyanophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGMYDLFEPNNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
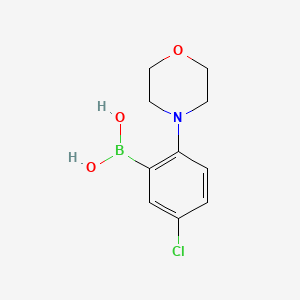
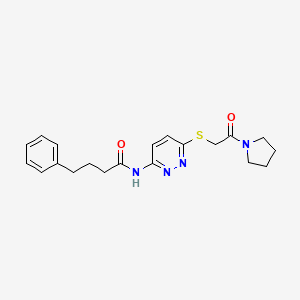
![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)
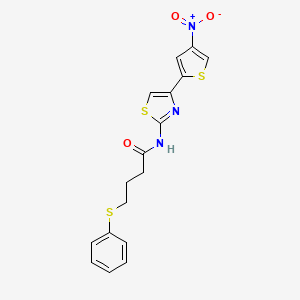
![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
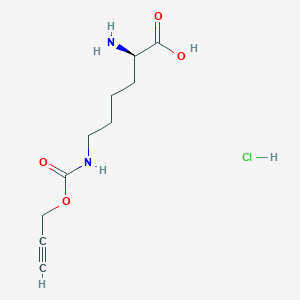
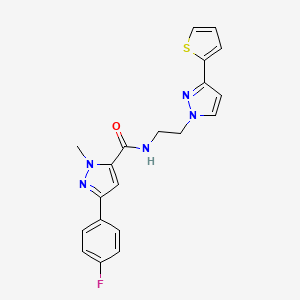
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
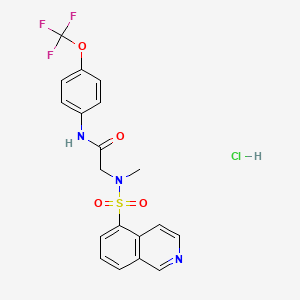
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)
